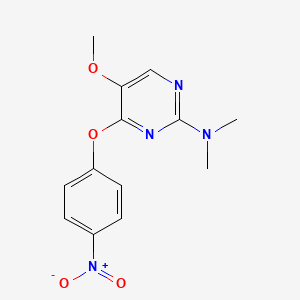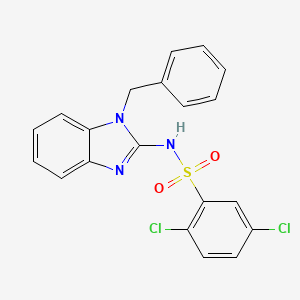
Isopropyl 2-(4-benzhydrylpiperazino)nicotinate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of IBN involves intricate steps, combining isopropyl, piperazine, and nicotinic acid moieties. Researchers have explored various synthetic routes to obtain IBN with high purity and yield. These methods often require careful optimization to achieve the desired product.
Molecular Structure Analysis
IBN’s molecular formula is C26H29N3O2 . Its structure comprises an isopropyl group, a piperazine ring, and a nicotinate moiety. The benzhydryl substituents confer steric bulk, affecting its reactivity and binding interactions. A detailed examination of its three-dimensional structure sheds light on its potential biological activities.
Chemical Reactions Analysis
IBN’s chemical reactivity involves interactions with other molecules, such as nucleophiles, electrophiles, and metal ions. Investigating its reactivity profile provides insights into its potential as a catalyst, ligand, or drug candidate. Researchers have explored IBN’s behavior under various reaction conditions, including solvent effects and temperature.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Binding and Hydrolysis by Human Serum Albumin
Isopropyl nicotinate, among other nicotinate esters, has been studied for its binding to and hydrolysis by human serum albumin. Some nicotinate esters like isopropyl nicotinate are bound to human serum albumin but are not hydrolyzed (Steiner, Mayer, & Testa, 1992).
Chromatographic Analysis
Studies have used densitometry for evaluating the separation effect of nicotinic acid derivatives, including isopropyl nicotinate. This research focuses on the comparison and characteristics of chromatographic bands of these compounds (Pyka & Klimczok, 2007).
Influence on Lipophilicity
The influence of pH on the lipophilicity of nicotinic acid and its derivatives, such as isopropyl nicotinate, has been investigated. This study highlights the importance of lipophilicity in the pharmacokinetic and pharmacodynamic properties of these compounds (Parys & Pyka, 2010).
Chemical Stability Analysis
Research on the chemical stability of nicotinic acid and its esters, including isopropyl nicotinate, provides insights into their stability under different conditions, which is crucial for pharmaceutical formulations (Parys & Pyka, 2010).
Transdermal Delivery Studies
Isopropyl nicotinate has been explored in studies aiming to develop suitable formulations for transdermal delivery. These studies are crucial for optimizing drug delivery and minimizing side effects (Tashtoush, Bennamani, & Al-Taani, 2013).
Lipophilicity and QSAR Analysis
Research on the lipophilicity and application of selected structural descriptors in QSAR analysis of nicotinic acid derivatives, including isopropyl nicotinate, contributes to understanding their pharmacological properties (Pyka & Klimczok, 2005).
Wirkmechanismus
The precise mechanism of IBN’s action remains an area of active investigation. Studies suggest that it may modulate specific receptors or enzymes, impacting cellular signaling pathways. Elucidating its mode of action is crucial for understanding its therapeutic potential and designing targeted interventions.
Safety and Hazards
Eigenschaften
IUPAC Name |
propan-2-yl 2-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-20(2)31-26(30)23-14-9-15-27-25(23)29-18-16-28(17-19-29)24(21-10-5-3-6-11-21)22-12-7-4-8-13-22/h3-15,20,24H,16-19H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTGVBAYWBOSQOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=C(N=CC=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-chlorophenyl)-N'-{1-[(2,2-difluoro-1,3-benzodioxol-5-yl)methyl]-2-oxo-1,2-dihydro-3-pyridinyl}-N-isopropylurea](/img/structure/B3134893.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-phenylurea](/img/structure/B3134901.png)
![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-N'-(2,4-difluorophenyl)urea](/img/structure/B3134909.png)
![3-pyridinylmethyl N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbamate](/img/structure/B3134925.png)

![Methyl 3-{[(4-nitrobenzyl)oxy]imino}-2-{[4-(trifluoromethyl)benzoyl]amino}propanoate](/img/structure/B3134944.png)
![1-[(4-Methylphenyl)methyl]-2-oxo-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B3134948.png)
![4-Chloro-N-[(E)-(hydroxyamino)methylideneamino]benzamide](/img/structure/B3134950.png)





![5-[3-(2-furyl)-6-(trifluoromethyl)thieno[3,2-b]pyridin-2-yl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B3135008.png)